Candesartan-d4 Methyl Ester
Description
Properties
Molecular Formula |
C₂₅H₁₈D₄N₆O₃ |
|---|---|
Molecular Weight |
458.51 |
Synonyms |
2-Ethoxy-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester-d4; Methyl 2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]meth_x000B_yl]benzimidazole-7-carboxylate-d4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Candesartan D4 Methyl Ester
Development of Deuterium (B1214612) Labeling Strategies for Candesartan (B1668252) Scaffold
The synthesis of Candesartan-d4 (B1139159) Methyl Ester necessitates the strategic introduction of four deuterium atoms onto the candesartan scaffold. The location of this labeling is crucial for its intended application and is typically on the biphenyl (B1667301) ring system.
Integration of Deuterium at Specific Positions via Precursors
The targeted incorporation of deuterium into the candesartan molecule is achieved through the synthesis of a deuterated precursor. Based on the chemical structure of Candesartan-d4, the four deuterium atoms are located on the phenyl ring of the biphenyl moiety that is not substituted with the tetrazole group. Specifically, the formal name is Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
A key intermediate in the synthesis of candesartan is 4'-bromomethyl-2-cyanobiphenyl. The synthesis of its deuterated analog, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4, is a critical step. This can be achieved by employing a deuterated benzene (B151609) ring in the initial steps of the biphenyl synthesis.
One plausible synthetic strategy involves the use of transition metal-catalyzed hydrogen-isotope exchange (HIE) reactions on a suitable aromatic precursor. Catalysts based on iridium, rhodium, or platinum have been shown to effectively facilitate the exchange of hydrogen for deuterium on aromatic rings using deuterium oxide (D₂O) as the deuterium source. nih.govoup.com For instance, an iridium(I) N-heterocyclic carbene (NHC)-ligated precatalyst could be used for the ortho-directed deuteration of a substituted benzene derivative, which can then be used to construct the biphenyl system.
Alternatively, a deuterated benzene derivative could be used as a starting material in a cross-coupling reaction, such as a Suzuki coupling, to form the deuterated biphenyl core. This approach offers high specificity in the placement of the deuterium atoms.
Optimization of Deuteration Yield and Isotopic Purity
Achieving a high deuteration yield and isotopic purity is paramount in the synthesis of Candesartan-d4 Methyl Ester. The optimization of the deuteration process involves careful control of several reaction parameters.
In transition metal-catalyzed HIE reactions, the choice of catalyst, solvent, temperature, and reaction time significantly influences the efficiency of deuterium incorporation. For example, the catalytic activity can be enhanced by modifying the ligands on the metal center or by using co-catalysts. The use of D₂O as the deuterium source is cost-effective, and reaction conditions can be optimized to maximize the exchange process while minimizing side reactions.
The isotopic purity of the final product is a critical parameter, indicating the percentage of molecules that have been successfully deuterated to the desired level (d4). High isotopic purity is essential for applications such as internal standards in mass spectrometry-based bioanalysis. Optimization strategies aim to achieve isotopic purity levels exceeding 98-99%.
| Parameter | Optimization Strategy | Desired Outcome |
| Catalyst | Screening different transition metal catalysts (e.g., Iridium, Rhodium, Platinum) and ligands. | High catalytic activity and selectivity for H-D exchange at the target positions. |
| Deuterium Source | Using high-purity D₂O. | Maximizing the availability of deuterium for the exchange reaction. |
| Reaction Temperature | Varying the temperature to find the optimal balance between reaction rate and catalyst stability/selectivity. | Increased reaction rate without promoting side reactions or catalyst decomposition. |
| Reaction Time | Monitoring the reaction progress over time to determine the point of maximum deuteration. | Achieving high deuterium incorporation without product degradation. |
| Solvent System | Selecting a solvent that ensures the solubility of both the substrate and the catalyst. | Homogeneous reaction mixture promoting efficient catalysis. |
Pathways for the Synthesis of Candesartan Methyl Esters
Once the deuterated biphenyl precursor is obtained, the subsequent steps involve the construction of the benzimidazole (B57391) and tetrazole rings, followed by esterification to yield this compound.
Esterification Reactions for Carboxylic Acid Derivatives
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, Candesartan-d4. This transformation is a standard organic reaction, and several methods can be employed.
A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with methanol to form the methyl ester. Another mild and efficient method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction between the carboxylic acid and methanol.
| Esterification Method | Reagents | Conditions |
| Fischer Esterification | Methanol, Sulfuric Acid (catalyst) | Heating under reflux |
| Acyl Chloride Method | Thionyl Chloride or Oxalyl Chloride, then Methanol | Room temperature or mild heating |
| Acid Anhydride Method | Acetic Anhydride, then Methanol | Mild heating |
| Coupling Agent Method | DCC or EDC, Methanol, DMAP (catalyst) | Room temperature |
Utilization of Specific Intermediates in the Candesartan Synthesis Cascade
The synthesis of candesartan and its derivatives involves a series of key intermediates. Following the preparation of the deuterated biphenyl moiety, the synthesis proceeds through intermediates analogous to those in the non-deuterated synthesis.
One important intermediate is the N-alkylated benzimidazole derivative. The deuterated 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4 is reacted with a suitable benzimidazole precursor, such as methyl 2-ethoxy-1H-benzimidazole-7-carboxylate, to form the carbon-nitrogen bond.
Subsequently, the cyano group on the biphenyl ring is converted to a tetrazole ring. This is typically achieved by reacting the cyano group with an azide (B81097), such as sodium azide or tributyltin azide, in the presence of a catalyst. This step yields the deuterated candesartan carboxylic acid, which is the immediate precursor to the target methyl ester. Protecting groups may be used during this synthetic sequence to prevent unwanted side reactions, and their subsequent removal is a crucial step.
Characterization of Synthetic Products and By-products in Deuterated Analog Preparation
The characterization of this compound and any potential by-products is essential to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the structure of the molecule and determining the positions and extent of deuteration. The absence or significant reduction of proton signals at specific positions on the biphenyl ring provides direct evidence of successful deuterium labeling. ²H (Deuterium) NMR spectroscopy can also be used to directly observe the deuterium signals and confirm their locations.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the deuterated compound, which will be higher than its non-deuterated counterpart due to the presence of deuterium atoms. The mass difference confirms the number of deuterium atoms incorporated. Mass spectrometry is also a sensitive technique for identifying and quantifying any isotopic impurities, such as d1, d2, or d3 species, as well as any non-deuterated (d0) compound.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is used to assess the chemical purity of the final product and to separate it from any starting materials, reagents, or by-products. By coupling HPLC with mass spectrometry (LC-MS), it is possible to identify and quantify both chemical and isotopic impurities.
The characterization data is crucial for ensuring that the synthesized this compound meets the required specifications for its intended use, particularly in terms of isotopic enrichment and chemical purity.
| Analytical Technique | Information Obtained |
| ¹H NMR Spectroscopy | Confirmation of molecular structure, determination of deuterium incorporation at specific sites. |
| ²H NMR Spectroscopy | Direct observation of deuterium signals, confirmation of deuterium location. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, confirmation of the number of incorporated deuterium atoms. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity, separation of by-products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of chemical and isotopic impurities. |
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)
Spectroscopic methods are fundamental for confirming the chemical structure of synthesized molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, characteristic signals corresponding to the various protons in the molecule would be expected. Key signals would include those for the ethoxy group, the methyl group of the ester, the methylene (B1212753) bridge protons, and the protons on the benzimidazole and biphenyl rings. A crucial distinguishing feature for this deuterated analog would be the absence of four aromatic proton signals from the phenyl ring that is attached to the tetrazole group, as these positions are substituted with deuterium. researchgate.netresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. It is used to confirm the presence of key structural components, such as the carbonyl carbon of the methyl ester, the carbons of the benzimidazole and tetrazole rings, and the ethoxy group carbons. researchgate.net
Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data for this compound
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Methyl Ester (-OCH₃) | 3.5 - 4.0 | 50 - 55 |
| Ethyl Ether (-OCH₂CH₃) | 4.4 - 4.8 (quartet) | 65 - 70 |
| Ethyl Ether (-OCH₂CH₃) | 1.4 - 1.6 (triplet) | 14 - 16 |
| Methylene Bridge (-CH₂-) | 5.5 - 6.0 (singlet) | 45 - 50 |
| Benzimidazole Aromatic Protons | 7.0 - 8.0 | 110 - 155 |
| Biphenyl Aromatic Protons | 7.0 - 7.8 | 125 - 145 |
| Ester Carbonyl (C=O) | N/A | 165 - 170 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.
Infrared (IR) Spectroscopy is utilized to identify the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would confirm the presence of the ester, ether, and aromatic ring systems. researchgate.netresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | 1710 - 1740 |
| Ether (C-O) | Stretch | 1050 - 1150 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Tetrazole (N-H) | Stretch | 3200 - 3500 (broad) |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
Note: These are typical ranges and may vary slightly based on the specific molecular environment.
Chromatographic Purity Assessment of Synthesized Analogs
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and their analogs, including this compound. ijpsjournal.com Specifically, reverse-phase HPLC (RP-HPLC) is widely employed for the analysis of candesartan and its related substances. derpharmachemica.com
The methodology involves separating the target compound from any impurities or related substances based on their differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase. nih.gov
Stationary Phase: A common choice for the analysis of candesartan analogs is a C18 (octadecylsilyl) column, which provides excellent separation for nonpolar to moderately polar compounds. derpharmachemica.comscispace.com
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic pH) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of all components, from polar to nonpolar impurities. nih.govgoogle.com
Detection: Ultraviolet (UV) detection is the standard method, with the wavelength commonly set around 254 nm, where the benzimidazole and biphenyl chromophores exhibit strong absorbance. nih.govnih.govresearchgate.net
To ensure the reliability of the results, these analytical methods are rigorously validated according to established guidelines (e.g., International Conference on Harmonisation - ICH). derpharmachemica.com Validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). nih.gov This validation process confirms that the method is suitable for its intended purpose of accurately assessing the purity of the synthesized compound. derpharmachemica.com
Table 3: Typical RP-HPLC Parameters for Purity Analysis of Candesartan Analogs
| Parameter | Typical Condition | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | derpharmachemica.com |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 2.5-3.0) | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.gov |
| Elution Mode | Gradient | nih.govgoogle.com |
| Flow Rate | 1.0 - 1.5 mL/min | derpharmachemica.comnih.gov |
| Detection | UV at ~254 nm | nih.govnih.govresearchgate.net |
| Column Temperature | 25 °C | nih.gov |
Based on a comprehensive review of scientific literature, it has been determined that "this compound" is not utilized as an internal standard in the quantitative bioanalysis methods outlined in the requested article structure. The available research consistently indicates that this compound serves as a synthetic intermediate in the preparation of Candesartan and its deuterated analog.
The standard deuterated internal standard employed for the bioanalysis of candesartan is Candesartan-d4 . There is a wealth of published data on the use of Candesartan-d4 in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies. However, as per the strict instructions to focus solely on "this compound," it is not possible to generate the requested article.
No peer-reviewed studies, validation reports, or analytical method developments were found that describe the application of "this compound" as an internal standard for quantitative bioanalysis. Therefore, the detailed subsections on its use in UPLC-MS/MS, LC-MS/MS, method validation, and chromatographic separation techniques cannot be addressed.
Primary Finding: The compound "this compound" is identified in chemical supplier databases as a synthetic intermediate. pharmaffiliates.com
Absence of Evidence: No scientific articles or validation data are available that describe the use of "this compound" as an internal standard in the specified analytical contexts.
Commonly Used Standard: The universally cited deuterated internal standard for candesartan bioanalysis is Candesartan-d4. nih.govscielo.brnih.gov
Given the constraints of the request, which strictly prohibits the inclusion of information outside the scope of "this compound," the article cannot be generated.
Advanced Analytical Method Development and Validation Utilizing Candesartan D4 Methyl Ester
Spectroscopic Analysis in the Context of Analytical Method Research
Spectroscopic techniques are fundamental in the development and validation of analytical methods for pharmaceutical compounds. These methods provide both quantitative and qualitative data, which are crucial for identifying substances and determining their concentration in various matrices. For isotopically labeled compounds like Candesartan-d4 (B1139159) Methyl Ester, spectroscopic analysis, particularly mass spectrometry, is indispensable for confirming structure and ensuring isotopic purity.
Derivative Spectrophotometric Methods for Quantitative Analysis
Derivative spectrophotometry is an analytical technique that enhances the resolution of overlapping spectral bands, allowing for the accurate quantification of a compound in the presence of interfering substances. This is achieved by calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. For candesartan (B1668252) and its prodrug, candesartan cilexetil, several derivative spectrophotometric methods have been developed for its estimation in bulk and pharmaceutical formulations. scholarsresearchlibrary.comglobalresearchonline.net
These methods leverage the linear relationship between the derivative signal and the concentration of the analyte. raco.cat The choice of the derivative order and the specific wavelength for measurement is critical. Often, zero-crossing points of an interfering substance are selected as the analytical wavelength for the target compound. phmethods.net
Various studies have demonstrated the utility of first, second, and fourth-order derivative spectroscopy for the quantification of candesartan. scholarsresearchlibrary.comglobalresearchonline.netijpsr.com Methanol (B129727) is commonly employed as the solvent system. scholarsresearchlibrary.comglobalresearchonline.netijpsr.com The methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, and precision. scholarsresearchlibrary.com The results from these studies indicate that derivative spectrophotometry is a simple, precise, cost-effective, and rapid approach for the routine analysis of candesartan. scholarsresearchlibrary.comphmethods.net
| Derivative Order | Wavelength (λ) | Solvent | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| First Order | 268.8 nm | Methanol | 10 - 20 | ijpsr.com |
| Second Order | 232.7 nm | Methanol | 1 - 14 | scholarsresearchlibrary.com |
| Second Order | 284.3 nm | Methanol | 40 - 160 | ijpsr.com |
| Fourth Order | 304.3 nm | Methanol | 320 - 440 | globalresearchonline.net |
Mass Fragmentation Pathway Analysis of Deuterated Candesartan Esters
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In pharmaceutical analysis, it is widely used for structural elucidation and quantification. When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity. The use of stable isotopically labeled internal standards, such as deuterated compounds, is a cornerstone of quantitative bioanalysis using LC-MS. scispace.com
Candesartan-d4 Methyl Ester serves as an excellent internal standard for the quantification of candesartan and its related esters. caymanchem.comnih.gov Deuterated standards are ideal because they have nearly identical chemical and physical properties to the analyte, but their increased mass allows them to be distinguished by the mass spectrometer. scispace.comclearsynth.com This co-elution and similar ionization behavior help to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, thereby improving the accuracy and precision of quantitative measurements. clearsynth.comtexilajournal.com
The fragmentation pattern of a molecule in a mass spectrometer is crucial for its structural confirmation. For this compound, the analysis begins with the protonated molecule, [M+H]⁺. With a molecular weight of 458.51 g/mol , its precursor ion is observed at an m/z of approximately 459.5. pharmaffiliates.com
The fragmentation of candesartan itself typically involves key cleavages. The protonated molecule of unlabeled candesartan ([M+H]⁺ at m/z 441.16) readily loses a molecule of water to form a fragment at m/z 423.15. nih.gov A major and stable product ion is observed at m/z 263.12, which corresponds to the cleavage of the bond linking the methyl-benzimidazole group to the biphenyl-tetrazole moiety. nih.govnih.gov
For this compound, a similar fragmentation pathway is expected, with adjustments for the methyl ester group and the four deuterium (B1214612) atoms on the biphenyl (B1667301) ring. caymanchem.com The initial fragmentation often involves the ester group. A common pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da).
A plausible fragmentation pathway for [this compound+H]⁺ is as follows:
Precursor Ion: The protonated molecule appears at m/z 459.5.
Loss of Methanol: The initial fragmentation involves the neutral loss of methanol from the methyl ester group, resulting in a prominent acylium ion at m/z 427.5.
Primary Fragmentation: This acylium ion can then undergo cleavage at the methylene (B1212753) bridge, similar to the native compound. This cleavage results in two main fragments:
A fragment corresponding to the deuterated biphenyl-tetrazole portion, which would appear at m/z 211.1 (1 Da for the charge plus 206 Da for the radical, which is 4 Da heavier than the unlabeled equivalent due to the deuterium atoms).
A stable fragment corresponding to the benzimidazole-7-carboxylate acylium portion at m/z 217.1.
| Ion | Proposed m/z | Description |
|---|---|---|
| [M+H]⁺ | 459.5 | Protonated precursor ion of this compound. |
| [M+H - CH₃OH]⁺ | 427.5 | Fragment resulting from the neutral loss of methanol from the ester group. This corresponds to the protonated candesartan-d4 molecule. |
| [Benzimidazole-7-carboxylate acylium ion]⁺ | 217.1 | Fragment resulting from the cleavage of the C-N bond of the methylene bridge. |
| [Deuterated biphenyl-tetrazole moiety]⁺ | 211.1 | Fragment containing the four deuterium atoms after cleavage of the methylene bridge. |
This detailed analysis of the mass fragmentation pathway is essential for developing selective and robust LC-MS/MS methods, such as those using multiple reaction monitoring (MRM), for the high-precision quantification of candesartan in complex biological matrices. nih.gov
Applications of Candesartan D4 Methyl Ester in Mechanistic and Metabolic Research
Stable Isotope Tracer Studies for Investigating Metabolic Fate
Stable isotope labeling is a powerful technique used to trace the metabolic journey of a compound within a biological system. nih.govnih.gov By introducing a molecule with a slightly altered mass, researchers can follow its transformation and distribution without perturbing the biological system, as the chemical properties of the isotopically labeled compound are nearly identical to the native substance.
The conversion of a prodrug to its active form is a critical step in its pharmacological action. In the case of Candesartan (B1668252) prodrugs, such as Candesartan cilexetil, this transformation is mediated by esterases. semanticscholar.org Candesartan-d4 (B1139159) Methyl Ester can be employed in in vitro studies using liver microsomes or purified esterase preparations to investigate the kinetics and pathways of this hydrolysis.
In a typical in vitro assay, Candesartan-d4 Methyl Ester is incubated with a source of esterases. At various time points, samples are taken and analyzed, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the deuterated methyl ester and the corresponding appearance of deuterated Candesartan can be precisely measured. This allows for the determination of key kinetic parameters, providing insights into the efficiency and mechanism of the enzymatic conversion.
Table 1: Illustrative In Vitro Hydrolysis of this compound
| Time (minutes) | This compound Concentration (µM) | Candesartan-d4 Concentration (µM) |
| 0 | 10.0 | 0.0 |
| 5 | 7.5 | 2.5 |
| 15 | 3.0 | 7.0 |
| 30 | 0.5 | 9.5 |
| 60 | <0.1 | >9.9 |
This is a hypothetical data table for illustrative purposes.
Beyond simple hydrolysis, drug molecules can undergo a variety of biotransformation reactions, often categorized as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. While Candesartan itself is minimally metabolized, the use of a deuterated tracer like this compound can help in definitively identifying any minor metabolic products.
When incubated with liver enzyme systems (e.g., S9 fractions or hepatocytes), the unique mass of the deuterated compound allows researchers to confidently distinguish its metabolites from endogenous molecules or artifacts in the complex biological matrix. This is particularly useful in "metabolite fishing" experiments, where the goal is to identify all potential biotransformation products of a new chemical entity.
Use in Quantitative Bioanalytical Assays for Pre-Clinical Research Models
Accurate quantification of drugs and their metabolites in biological samples is fundamental to pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry due to their ability to correct for variations in sample preparation and instrument response.
To understand how a drug distributes throughout the body, researchers conduct tissue distribution studies in preclinical models. In such studies, a research compound is administered to an animal, and after a certain period, various tissues (e.g., liver, kidney, brain, plasma) are collected and analyzed.
This compound is an ideal internal standard for the quantitative analysis of an unlabeled Candesartan ester prodrug in these tissue samples. A known amount of the deuterated standard is added to each tissue homogenate before extraction. The ratio of the unlabeled drug to the deuterated standard is then measured by LC-MS/MS. This ratio is used to calculate the exact concentration of the drug in the tissue, as the deuterated standard experiences similar extraction efficiencies and ionization effects as the analyte.
Table 2: Example of Candesartan Ester Distribution in a Preclinical Model Using a Deuterated Internal Standard
| Tissue | Unlabeled Candesartan Ester Peak Area | This compound Peak Area (Internal Standard) | Calculated Concentration (ng/g) |
| Plasma | 85,432 | 101,234 | 42.2 |
| Liver | 245,789 | 99,876 | 123.0 |
| Kidney | 156,987 | 100,543 | 78.1 |
| Brain | 2,345 | 102,001 | 1.2 |
This is a hypothetical data table for illustrative purposes.
The development of robust bioanalytical methods is crucial for preclinical research. ajpaonline.com A common approach for quantifying a parent drug and its primary metabolite involves using their respective stable isotope-labeled analogs as internal standards. For instance, in a study examining the conversion of a Candesartan ester to Candesartan, this compound could serve as the internal standard for the parent ester, while deuterated Candesartan would be used as the internal standard for the active metabolite.
The methodology typically involves protein precipitation from a biological matrix (like plasma or serum), followed by centrifugation. mdpi.com The clear supernatant, containing the analytes and the deuterated internal standards, is then injected into an LC-MS/MS system. The chromatographic system separates the parent compound from its metabolite, and the mass spectrometer detects and quantifies each analyte and its corresponding internal standard based on their specific mass-to-charge ratios. This dual internal standard approach ensures the highest level of accuracy and precision in quantifying the metabolic conversion for research purposes.
Role of Candesartan D4 Methyl Ester in Pharmaceutical Reference Material Development and Quality Research
Utilization as a Certified Reference Material and Analytical Standard for Research Use
Candesartan-d4 (B1139159) Methyl Ester serves as a crucial analytical tool in pharmaceutical laboratories. While Candesartan (B1668252) Cilexetil itself is available as a certified pharmaceutical secondary standard for quality control applications researchgate.net, its deuterated intermediates and metabolites, like Candesartan-d4 Methyl Ester, are vital for quantitative analysis, particularly in bioanalytical assays and pharmacokinetic studies. veeprho.comcaymanchem.com
Stable isotope-labeled compounds, such as this one, are considered the gold standard for use as internal standards in mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comclearsynth.com The key advantage of using a deuterated standard is that it is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the standard to be distinguished from the non-labeled analyte by the mass spectrometer, while its similar chemical behavior ensures that it experiences the same effects during sample preparation, chromatography, and ionization. clearsynth.com This co-elution and similar behavior help to correct for variations in the analytical process, such as extraction efficiency and matrix effects, leading to highly accurate and precise quantification of the target compound. clearsynth.comtandfonline.com
In a research context, this compound is used to develop and validate robust analytical methods for quantifying Candesartan and its related substances in various matrices. synzeal.com These well-characterized reference materials ensure the reliability and reproducibility of experimental results, which is fundamental for regulatory submissions and advancing pharmaceutical science. pharmaffiliates.com
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Typical Application |
|---|---|---|---|
| This compound | C25H18D4N6O3 | 458.51 | Intermediate in Candesartan synthesis; Analytical Standard. pharmaffiliates.compharmaffiliates.com |
| Candesartan | C24H20N6O3 | 440.45 | Active Pharmaceutical Ingredient (API). drugfuture.comnih.gov |
| Candesartan-d4 | C24H16D4N6O3 | 444.5 | Internal standard for quantification of Candesartan. caymanchem.compharmaffiliates.com |
| Candesartan Methyl Ester | C25H22N6O3 | 454.48 | Candesartan related compound/impurity. scbt.com |
| N-Trityl Candesartan Methyl Ester-d4 | C44H32D4N6O3 | 700.82 | Intermediate in the preparation of labeled Candesartan. pharmaffiliates.compharmaffiliates.com |
Research on Impurity Profiling and Detection Using Deuterated Standards
Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug product. pharmaffiliates.com Deuterated standards are invaluable in the identification and quantification of these impurities. The use of a stable isotope-labeled standard allows for the precise measurement of impurities relative to the active pharmaceutical ingredient (API).
During the synthesis of an API like Candesartan, several process-related impurities can be formed from starting materials, intermediates, or side reactions. researchgate.net Regulatory agencies require stringent control over these impurities. Analytical methods, often employing LC-MS, are developed to detect and quantify these compounds.
The use of a deuterated standard, such as Candesartan-d4, is highly recommended by regulatory bodies for these analyses. tandfonline.com By adding a known amount of the deuterated standard to a sample, analysts can accurately quantify the levels of process-related impurities, even at very low concentrations. This is because the internal standard compensates for any loss of analyte during sample processing and corrects for fluctuations in the instrument's signal. Research into the synthesis of Candesartan Cilexetil has identified several potential impurities, and robust analytical methods are essential for their control. researchgate.netnih.gov
Degradation products can form when a drug substance is exposed to stress conditions like light, heat, humidity, acid, or base. nih.govnih.gov These studies, known as forced degradation studies, are crucial for understanding the stability of a drug and for developing stability-indicating analytical methods. nih.govresearchgate.net
Table 2: Role of Deuterated Standards in Candesartan Impurity Analysis
| Impurity Type | Examples in Candesartan Synthesis/Degradation | Role of Deuterated Standard (e.g., Candesartan-d4) |
|---|---|---|
| Process-Related Impurities | Unreacted intermediates, side-reaction products (e.g., N-1 and N-2 ethylated derivatives). researchgate.net | Enables accurate quantification by correcting for analytical variability; serves as a mass-differentiated marker in MS analysis. tandfonline.com |
| Degradation Products | Hydrolysis products (e.g., from cleavage of the cilexetil ester group), photolytic degradants. nih.govresearchgate.net | Facilitates precise measurement of degradants in stability studies; aids in validating stability-indicating methods. nih.gov |
| Residual Unlabeled Drug | Presence of non-deuterated Candesartan in the deuterated standard itself. | Requires careful characterization of the standard to account for any isotopic impurities that could affect analyte quantification. tandfonline.com |
Contributions to Pharmaceutical Quality Control Research Methodologies
The use of deuterated compounds like this compound contributes significantly to the evolution of pharmaceutical quality control methodologies. The demand for higher sensitivity and specificity in analytical methods, driven by stricter regulatory standards, has led to the widespread adoption of LC-MS techniques. The availability and application of stable isotope-labeled internal standards are central to the success and reliability of these advanced methods.
Q & A
Q. Table 1. Key Parameters for Taguchi Optimization of Methyl Ester Synthesis
Q. Table 2. Analytical Techniques for Impurity Identification
| Impurity Type | Detection Method | Reference Standard (ZZST Catalog) |
|---|---|---|
| Desethyl Derivative | LC-MS/MS | ZZSE900862 |
| Deuterium-Loss Product | HRMS | ZZSC175596 |
| N-Trityl Intermediate | HPLC-UV | ZZST887225 |
| Based on impurity data in and . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
